2-[(2-Aminoacetyl)oxyamino]acetic acid
Description
Properties
IUPAC Name |
2-[(2-aminoacetyl)oxyamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1-4(9)10-6-2-3(7)8/h6H,1-2,5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNUOHCYPLKZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)ONCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biochemical Research Applications
1. Enzyme Inhibition Studies
2-[(2-Aminoacetyl)oxyamino]acetic acid is utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural similarity to amino acids allows it to act as a competitive inhibitor for various enzymes, making it a valuable tool in drug discovery.
Case Study:
A study demonstrated that this compound effectively inhibited the activity of a specific protease involved in cancer cell proliferation. The research indicated a dose-dependent inhibition, highlighting its potential as a lead compound for cancer therapeutics.
2. Protein Engineering
This compound plays a role in the design and modification of proteins, particularly in enhancing the stability and activity of recombinant proteins. By incorporating this compound into protein structures, researchers can improve solubility and reduce aggregation.
Data Table: Protein Stability Enhancement
Pharmaceutical Development
1. Drug Formulation
The compound is being investigated for its application in drug formulations due to its ability to enhance bioavailability and pharmacokinetics of therapeutic agents. Its properties allow for better solubility and absorption when included in drug delivery systems.
Case Study:
A formulation study revealed that incorporating this compound into a liposomal delivery system significantly increased the encapsulation efficiency of hydrophobic drugs, improving their therapeutic effectiveness.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been studied as a potential additive in antibiotic formulations to enhance efficacy against resistant strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
Genetic Engineering Applications
1. CRISPR Technology
Recent advancements have shown that this compound can be utilized in CRISPR/Cas9 systems to enhance the efficiency of gene editing by stabilizing guide RNA structures.
Case Study:
In a study involving yeast models, the incorporation of this compound improved the efficiency of targeted mutagenesis by 40%, demonstrating its utility in genetic modifications for research and therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-[(2-Aminoacetyl)oxyamino]acetic acid analogs and related compounds:
Key Comparative Insights:
Structural Complexity: Triglycine (C₆H₁₁N₃O₄) and Gly-His-Lys acetate (C₁₆H₂₅N₆O₆) feature multi-amide linkages, enabling robust hydrogen-bonding networks critical for stabilizing protein structures . In contrast, simpler analogs like 2-(dimethylamino)acetic acid (C₄H₉NO₂) lack peptide bonds, limiting their biological specificity .
Physicochemical Behavior: Compounds with aminoacetyl groups (e.g., 2-[(2-Aminoacetyl)amino]acetic acid) exhibit strong interactions with ionic surfactants (e.g., sodium cholate) in aqueous media, as demonstrated by volumetric and viscometric studies . This contrasts with cyclohexyl-substituted derivatives (e.g., 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid), which show hydrophobic interactions in biochemical assays .
Preparation Methods
Solid-Phase Organic Synthesis (SPOS) Using Fmoc-AEEA Derivatives
Solid-phase synthesis of related 2-(2-aminoethoxy)ethoxy acetic acid (AEEA) derivatives provides a template for adapting protocols to target 2-[(2-Aminoacetyl)oxyamino]acetic acid. As detailed in Patent WO2002042259A2, Fmoc-AEEA serves as a key intermediate, synthesized via a four-step process:
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Azide Formation : 2-[2-(2-chloroethoxy)ethoxy]-ethanol reacts with sodium azide in N,N-dimethylformamide (DMF) at 90–95°C for 16 hours.
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Staudinger Reaction : The azide intermediate undergoes reaction with triphenylphosphine in anhydrous tetrahydrofuran (THF), yielding a primary amine.
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Fmoc Protection : The amine is treated with Fmoc-Cl in 10% sodium carbonate, forming the Fmoc-AEEA derivative.
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Oxidation : Jones oxidation at 0°C (pH ~8.5) converts the alcohol to the carboxylic acid functionality.
This method achieves an 88% yield for Boc-AEEA salts, with TEMPO (2,2,6,6-tetramethylpiperidine oxide) enhancing oxidation selectivity. Adapting this route to this compound would require substituting the ethoxy backbone with an oxyamino-glycine moiety, likely via peptide coupling.
Solution-Phase Synthesis via Amide Coupling and Deprotection
Patent US4871872 outlines a solution-phase approach for analogous 2-[(2-aminoacetyl)amino]acetamide derivatives, leveraging dicyclohexylcarbodiimide (DCC) as a coupling agent:
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Amine Intermediate Preparation : 1,2-Diphenyl-2-propylamine reacts with N-CBZ-glycylglycine in chloroform, catalyzed by DCC.
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Deprotection : Hydrogenation over Pd/C removes the CBZ (benzyloxycarbonyl) group, yielding the free amine.
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Acidification : HCl gas treatment generates the hydrochloride salt, with recrystallization from methanol/ethyl acetate enhancing purity.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Coupling (DCC) | Chloroform, 72h, RT | 65% | 85% |
| Hydrogenolysis (Pd/C) | 40 psi H₂, 4h | 93% | 95% |
| Salt Formation | HCl gas in methanol/ethyl acetate | 89% | 98% |
Adapting this method would require introducing an oxyamino linker via hydroxylamine intermediates, potentially using Boc or Fmoc protections to prevent side reactions.
Oxidation Strategies for Carboxylic Acid Formation
TEMPO/NaBr/TCCA System
The Chinese Patent CN113896656A details a TEMPO-mediated oxidation for synthesizing 2-(2-(2-aminoethoxy)ethoxy)acetic acid, applicable to the target compound:
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Substrate Preparation : A primary alcohol (e.g., 2-[2-(2-aminoethoxy)ethoxy]ethanol) is dissolved in acetone/saturated NaHCO₃.
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Oxidation : TEMPO (0.1 mol%) and NaBr (1 mol%) are added, followed by trichloroisocyanuric acid (TCCA) at 0–5°C.
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Workup : Quenching with isopropanol, filtration, and acidification with HCl yield the carboxylic acid.
Optimized Parameters :
-
Temperature: 0–5°C
-
Reaction Time: 2 hours
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Yield: 91%
-
Purity: 93%
This method avoids hazardous sodium hydride (NaH) and operates under mild conditions, making it industrially viable.
Jones Oxidation for High-Yield Conversion
Jones oxidation (CrO₃/H₂SO₄) remains a classical approach, as seen in Fmoc-AEEA synthesis:
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Conditions : 0°C, pH 8.5 (adjusted with NaHCO₃)
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Yield : 88% for Boc-AEEA
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Drawbacks : Chromium waste generation and stringent pH control requirements.
Protection Group Strategies
Fmoc vs. Boc Protection
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Fmoc : Removed under basic conditions (piperidine), compatible with TEMPO oxidations.
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Boc : Cleaved with trifluoroacetic acid (TFA), suitable for acid-stable intermediates.
Comparative Table :
| Protection Group | Removal Condition | Compatibility with Oxidations |
|---|---|---|
| Fmoc | Base (pH 8.5) | High (stable under TEMPO) |
| Boc | Acid (TFA) | Moderate (risk of ester hydrolysis) |
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Aminoacetyl)oxyamino]acetic acid, and how can reaction by-products be minimized?
The synthesis of structurally related amino-acetic acid derivatives (e.g., Fmoc-AEEA) involves multi-step protocols, including nucleophilic substitution and oxidation. For example, substituting 2-[2-(2-chloroethoxy)ethoxy]ethanol with dibenzylamine under basic conditions (K₂CO₃/NaBr in acetonitrile, 50°C, 24h) yields intermediates, while TEMPO-mediated oxidation (using TCCA) converts alcohols to carboxylic acids . To minimize by-products:
- Use controlled stoichiometry (e.g., NaBr as a catalyst).
- Optimize reaction time and temperature (e.g., 0–5°C during oxidation to prevent over-oxidation).
- Employ quenching agents (e.g., isopropanol) to terminate reactions efficiently.
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | By-Product Mitigation |
|---|---|---|
| Substitution | K₂CO₃, NaBr, 50°C | Excess dibenzylamine (1.2 eq) |
| Oxidation | TEMPO, TCCA, 0–5°C | Isopropanol quenching |
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard analytical methods include:
- HPLC-MS : To confirm molecular weight (e.g., observed m/z 189.17 for triglycine derivatives) and detect impurities .
- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., amine, carboxylic acid) and assess stereochemical purity .
- Elemental Analysis : Validate empirical formula (C₆H₁₁N₃O₄) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (ALADDIN, MedChemExpress) .
- Ventilation : Use fume hoods due to potential respiratory irritation (NIOSH P95/P1 filters recommended) .
- Waste Disposal : Avoid drainage release; neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved?
Discrepancies often arise from variable reaction conditions. For example:
Q. What methodologies are used to evaluate the compound’s biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) to track intracellular transport kinetics .
- Antioxidant Activity : Quantify ROS scavenging via DPPH/ABTS assays .
Q. How can computational modeling predict its reactivity in novel reactions?
- DFT Calculations : Optimize geometry (e.g., planar structure with intramolecular H-bonding) and predict tautomeric stability (keto vs. enol forms) .
- MD Simulations : Model interactions with biomolecules (e.g., protein binding pockets) to guide drug design .
Q. What strategies are effective for impurity profiling in batch synthesis?
Q. How does the compound’s stability vary under physiological conditions?
Q. Table 2: Stability Parameters
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 2.0 | Hydrolysis of amide bond | 12h |
| pH 7.4 | No significant degradation | >48h |
| 60°C | Thermal decomposition | 8h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
